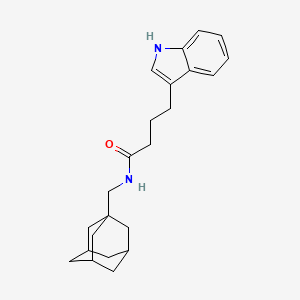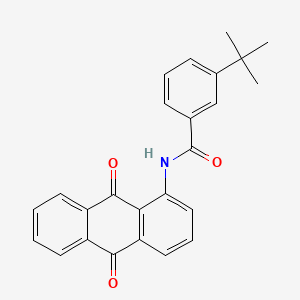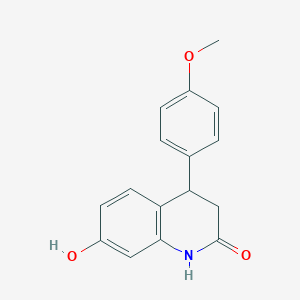
N-(1-adamantylmethyl)-4-(1H-indol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE is a synthetic compound that combines the structural features of adamantane and indole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while indole is a heterocyclic compound with significant biological activity. The combination of these two moieties in a single molecule offers unique properties that can be exploited in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE typically involves the reaction of adamantane derivatives with indole derivatives under specific conditions. One common method involves the use of adamantane-1-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-(1H-indol-3-yl)butanamide in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. Techniques such as microwave irradiation can be employed to accelerate the reaction and improve efficiency. Additionally, the use of high-purity reagents and solvents, as well as advanced purification methods like column chromatography, can ensure the production of high-quality N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE .
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques in the presence of catalysts such as palladium on carbon.
Substitution: The adamantane moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the compound with hydrogenated indole rings.
Substitution: Substituted adamantane derivatives with various functional groups.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-8 and increasing caspase-3 activity, leading to programmed cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
- N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide
- N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-4-(1H-INDOL-3-YL)BUTANAMIDE is unique due to its specific combination of adamantane and indole moieties, which confer both stability and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H30N2O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C23H30N2O/c26-22(7-3-4-19-14-24-21-6-2-1-5-20(19)21)25-15-23-11-16-8-17(12-23)10-18(9-16)13-23/h1-2,5-6,14,16-18,24H,3-4,7-13,15H2,(H,25,26) |
InChI Key |
WEFSNBKJPNRCIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,3-dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B15000258.png)
![ethyl 5-({6-[(Z)-(2-carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15000267.png)
![{[2-(Ethenylsulfonyl)ethyl]sulfanyl}benzene](/img/structure/B15000272.png)

![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15000296.png)
![4-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]butanoic acid](/img/structure/B15000304.png)
![2-methyl-8-(3,4,5-trimethoxyphenyl)-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one](/img/structure/B15000310.png)
![1-[(2-bromophenyl)carbonyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15000311.png)
![2-{2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetamide](/img/structure/B15000317.png)
![6-benzyl-1-(3,4-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15000320.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15000326.png)
![4-[4-Methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B15000327.png)
![N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B15000336.png)
